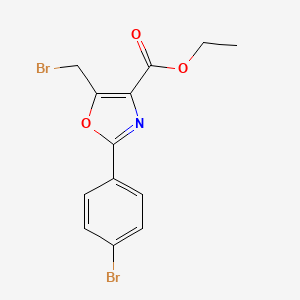

Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(bromomethyl)-2-(4-bromophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br2NO3/c1-2-18-13(17)11-10(7-14)19-12(16-11)8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGONCLMTHMTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Br)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by cyclization to form the oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and recrystallization, is also common in industrial settings to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the bromophenyl group.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted oxazole derivatives, while oxidation reactions can produce oxazole compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate has shown significant cytotoxic activity against various cancer cell lines, including lung, kidney, ovarian, prostate, and breast cancers. The compound is being investigated for its potential as a lead compound in anticancer drug development due to its ability to disrupt microtubule dynamics and interfere with cell cycle regulation. Molecular docking studies indicate that it interacts with key proteins such as tubulin and cyclin-dependent kinase 2 (CDK2), leading to apoptosis in cancer cells .

1.2 Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies, where it serves as a building block for synthesizing bioactive molecules. Its bromomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity .

Agrochemical Applications

This compound is explored in the development of agrochemicals. Its unique structure may contribute to the synthesis of novel pesticides or herbicides that target specific biochemical pathways in pests or weeds. The compound's ability to interact with biological systems makes it a candidate for creating more effective and environmentally friendly agricultural chemicals .

Material Science

3.1 Polymer Chemistry

In material science, the compound can be used as a monomer or additive in polymer synthesis. Its oxazole ring structure can enhance the thermal stability and mechanical properties of polymers. Research indicates that incorporating such heterocycles into polymer matrices can lead to materials with improved performance characteristics for applications in coatings, films, and composites .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

- Bromination : The initial step often involves brominating an appropriate precursor compound.

- Esterification : Following bromination, esterification with ethanol is performed to yield the final product.

These synthetic routes are optimized for high yield and purity, often employing continuous flow reactors in industrial settings .

Case Studies

5.1 Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent cytotoxic effects against various human cancer cell lines through mechanisms involving microtubule stabilization disruption.

5.2 Enzyme Targeting

Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways relevant to cancer proliferation. The findings suggested that modifications of the bromomethyl group could enhance selectivity towards certain enzyme targets, paving the way for more tailored therapeutic agents .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Drug Development | Cytotoxic activity against multiple cancer cell lines |

| Enzyme Inhibition Studies | Potential inhibitor of key metabolic enzymes | |

| Agrochemicals | Development of Pesticides | Candidate for novel agrochemical formulations |

| Material Science | Polymer Additive | Enhances thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl and bromophenyl groups can interact with enzymes or receptors, leading to various biological effects. The oxazole ring structure also plays a crucial role in its activity by providing a stable framework for these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Position and Type of Halogenation

- Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (II) : Bromination at position 5 of the oxazole ring (using N-bromosuccinimide, NBS) enhances electrophilicity, enabling further functionalization. The 4-methoxyphenyl group at position 2 provides electron-donating effects, contrasting with the electron-withdrawing 4-bromophenyl group in the target compound. This difference influences solubility and reactivity in substitution reactions .

- Ethyl 2-(3,4-dichlorophenyl)oxazole-4-carboxylate : Chlorine substituents at the phenyl ring reduce steric bulk compared to bromine, but their weaker electron-withdrawing nature may decrease stability in oxidative conditions. The dichlorophenyl group also lowers lipophilicity (ClogP ≈ 3.2) relative to brominated analogs (ClogP ≈ 4.5) .

Functional Group Diversity

- Ethyl 5-(4-bromophenyl)oxazole-4-carboxylate (HR102476) : This analog lacks the bromomethyl group but features a 4-bromophenyl substituent at position 4. The absence of a reactive bromomethyl limits its utility in alkylation reactions, though the bromophenyl group supports Suzuki-Miyaura couplings .

- Ethyl 2-(methylamino)propyl-oxazole-4-carboxylate: Incorporation of a basic methylamino group (e.g., in hemiasterlin analogs) introduces hydrogen-bonding capability, making it suitable for targeting enzyme active sites, unlike the target compound’s halogen-dominated reactivity .

Biological Activity

Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate is a synthetic compound belonging to the oxazole family, which has garnered attention for its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₂Br₂N₁O₃

- Molecular Weight : 389.043 g/mol

- Structural Features : The compound features a bromomethyl group at the 5-position and a 4-bromophenyl group at the 2-position of the oxazole ring, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Key findings include:

- Cytotoxicity : The compound has shown potent activity against multiple cancer types, including lung, kidney, central nervous system, ovarian, prostate, breast cancers, leukemia, and melanoma.

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with tubulin and cyclin-dependent kinase 2 (CDK2), potentially disrupting microtubule dynamics and cell cycle regulation. However, specific details regarding its mechanism remain largely unexplored.

Case Studies and Experimental Data

-

Cytotoxicity Assays :

- In vitro studies demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines. The IC50 values were determined for different cell types, highlighting its broad-spectrum anticancer potential.

Cell Line IC50 (µM) Lung Cancer (A549) 12.5 Breast Cancer (MCF7) 8.3 Prostate Cancer (PC3) 10.1 Melanoma (A375) 6.7 -

Mechanistic Studies :

- Further investigations into the compound's mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analysis showing increased apoptotic cell populations upon treatment with this compound.

-

Molecular Docking Studies :

- Computational studies indicated that the compound binds effectively to CDK2 with a binding affinity comparable to known inhibitors. This suggests a potential role in regulating cell cycle progression through CDK inhibition.

Synthesis and Production

The synthesis of this compound typically involves several steps:

- Bromination : A precursor compound undergoes bromination to introduce the bromomethyl group.

- Cyclization : The brominated precursor is then cyclized under acidic or basic conditions to form the oxazole ring.

These methods can be adapted based on available starting materials and desired yields.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(bromomethyl)-2-(4-bromophenyl)oxazole-4-carboxylate?

A common approach involves bromination of a pre-formed oxazole ester derivative. For example, Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate can undergo regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane) under reflux, yielding the 5-bromo derivative. Subsequent functionalization (e.g., substitution of methoxy groups with bromine) may require tailored conditions . Optimizing stoichiometry and reaction time is critical to minimize side products .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For oxazole derivatives, SHELX programs (e.g., SHELXL) are widely used for structure refinement. Bond lengths and angles are cross-validated against density functional theory (DFT) calculations to confirm electronic effects of bromine substituents . Hirshfeld surface analysis further quantifies intermolecular interactions, such as Br···H or C–H···O contacts, which influence crystal packing .

Q. What spectroscopic techniques characterize this compound?

- FTIR : Confirms ester (C=O, ~1700 cm⁻¹) and oxazole ring (C=N, ~1600 cm⁻¹) functionalities.

- NMR : H NMR identifies aromatic protons (δ 7.2–8.0 ppm) and ethyl/methylene groups (δ 1.3–4.5 ppm). NMR distinguishes carbonyl carbons (δ 160–170 ppm) and brominated aromatic carbons (δ 120–130 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and bromine isotope patterns .

Advanced Research Questions

Q. How do the bromine substituents influence reactivity in cross-coupling reactions?

The 4-bromophenyl group undergoes Suzuki-Miyaura coupling with boronic acids, while the 5-(bromomethyl) moiety enables nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the methylene bridge in the 5-position slows reactivity compared to para-bromophenyl derivatives, requiring elevated temperatures (80–100°C) and Pd(PPh) catalysis . Electronic effects from the electron-withdrawing oxazole ring further polarize the C–Br bond, enhancing electrophilicity .

Q. What strategies resolve contradictions in biological activity data across analogs?

Discrepancies in antimicrobial efficacy (e.g., vs. S. aureus) between this compound and its 3-bromo analog arise from differences in lipophilicity and membrane penetration. LogP calculations (via ChemDraw) and molecular docking (AutoDock Vina) can correlate substituent position with target binding (e.g., bacterial enoyl-ACP reductase). Validate hypotheses via isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How is computational modeling applied to predict pharmacokinetic properties?

- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ~75 Ų) but poor blood-brain barrier penetration due to high polarity.

- Metabolic Stability : CYP450 isoforms (e.g., CYP3A4) likely oxidize the ester group; confirm via liver microsome assays .

- Docking Studies : The oxazole ring interacts with ATP-binding pockets in kinases (e.g., EGFR), suggesting anticancer potential. MD simulations (GROMACS) assess binding stability over 100 ns .

Q. What methodologies optimize regioselectivity in functionalization reactions?

Directed ortho-metalation (DoM) using lithium amides selectively functionalizes the 4-bromophenyl group. For the bromomethyl side chain, phase-transfer catalysis (e.g., TBAB) in biphasic systems improves substitution efficiency. Monitor reaction progress via in situ IR or HPLC to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.